2-Formyl-5-hydroxybenzenesulfonic acid
Description
Its synthesis involves:
- Oxidation: Potassium permanganate oxidation of 2,2′-(1,2-ethenediyl)-bis(5-aminobenzenesulfonic acid) to sodium 5-amino-2-formylbenzenesulfonate.
- Diazotization and Hydrolysis: Conversion of the amine to a diazonium salt, followed by hydrolysis to yield the final product .
- Purity Specifications: The compound must contain ≤0.5% sodium salt impurity, ≤0.5% total formylbenzenesulfonic acid isomers, and ≤50 ppm chromium .
Its primary application is in dye manufacturing, leveraging the reactivity of the formyl group for condensation reactions with amines .
Properties
CAS No. |
106086-27-5 |
|---|---|
Molecular Formula |
C7H6O5S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
4-formyl-3-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C7H6O5S/c8-4-5-1-2-6(3-7(5)9)13(10,11)12/h1-4,9H,(H,10,11,12) |
InChI Key |
ZSOYOZGNLHUDLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)C=O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)O)C=O |
Synonyms |
4-Formyl-5-hydroxybenzenesulfonic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-hydroxybenzenesulfonic acid typically involves the sulfonation of 2-formylphenol (salicylaldehyde) followed by oxidation. One common method includes the reaction of salicylaldehyde with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-hydroxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) .
Major Products Formed
Oxidation: 2-Carboxy-5-hydroxybenzenesulfonic acid.
Reduction: 2-Hydroxymethyl-5-hydroxybenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used .
Scientific Research Applications
2-Formyl-5-hydroxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Formyl-5-hydroxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between 2-formyl-5-hydroxybenzenesulfonic acid and analogs:
Research Findings and Regulatory Considerations
- Impurity Control : Strict limits on isomers (e.g., ≤0.5% 3-/4-formylbenzenesulfonic acids) ensure dye purity and safety in this compound .
- Toxic Metal Limits : Chromium (≤50 ppm) and lead (≤10 ppm) thresholds reflect industrial processing constraints .
- Contrast with 5-Sulfosalicylic Acid : While both contain sulfonic acid and hydroxy groups, 5-sulfosalicylic acid’s carboxyl group enhances metal-chelating properties, making it unsuitable for dye synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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